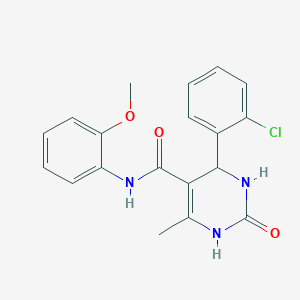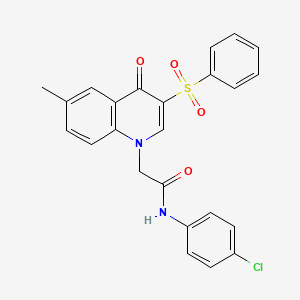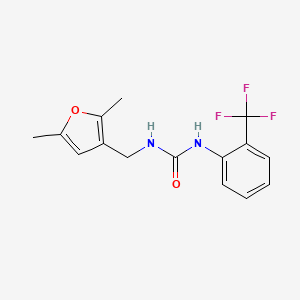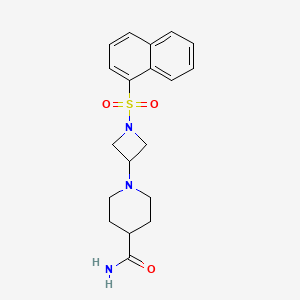
4-(4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine" is a complex molecule that appears to be related to the field of heterocyclic chemistry. This compound includes several heterocyclic moieties such as morpholine, piperazine, imidazole, and triazine, which are often found in pharmacologically active molecules. The presence of a butylsulfonyl group suggests potential for interactions with biological systems, possibly as a receptor ligand or enzyme inhibitor.
Synthesis Analysis
The synthesis of related N-heterocycles has been reported using α-phenylvinylsulfonium salts. This method allows for the creation of substituted morpholines and piperazines, among others, with high levels of regio- and diastereoselectivity. The process involves reacting amino alcohols or diamines with the sulfonium salts in the presence of a base like Cs2CO3 and a solvent such as CH2Cl2. The reactions are notable for their ambient temperature conditions and tolerance of air and moisture. Additionally, the deprotection of N-sulfonamide protecting groups is feasible, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several rings that are likely to influence its chemical behavior and interaction with biological targets. The morpholine ring is a saturated heterocycle that provides flexibility and polar character. The piperazine ring is another saturated heterocycle, often involved in binding to receptors due to its nitrogen atoms. The imidazole and triazine rings are unsaturated and more rigid, which could contribute to specific interactions with enzymes or receptors. The butylsulfonyl group could be important for the solubility and metabolic stability of the compound.
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, the functional groups present suggest several possibilities. The sulfonamide could undergo hydrolysis under acidic or basic conditions. The nitrogen atoms in the piperazine and morpholine rings could participate in nucleophilic substitution reactions. The imidazole ring might engage in electrophilic substitution reactions due to the electron-rich nature of the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms would contribute to its polarity and potential hydrogen bonding capability, affecting its solubility in water and organic solvents. The compound's stability could be influenced by the presence of the butylsulfonyl group, which might make it more resistant to metabolic degradation. The molecule's size and shape would also be important for its ability to cross biological membranes and reach its target sites within the body.
The provided papers do not include case studies or specific details on the compound "this compound". However, the synthesis methods and structural analysis of related compounds offer insights into the potential synthesis and properties of this compound .
科学的研究の応用
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations have been explored for designing ionic liquid crystals, exhibiting rich mesomorphic behavior such as high-ordered smectic phases and hexagonal columnar phases. The morpholinium compounds with sulfosuccinate anions showed hexagonal columnar phases at room temperature, suggesting potential applications in advanced materials and nanotechnology (Lava, Binnemans, & Cardinaels, 2009).
Antimicrobial Activities
Novel triazole derivatives incorporating morpholine and piperazine have been synthesized and shown to possess good or moderate antimicrobial activities. These compounds represent a promising avenue for developing new antimicrobials against various microorganisms, indicating the potential pharmaceutical applications of structurally related compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Solubilizing Metal Oxides
Carboxyl-functionalized ionic liquids, including morpholinium and other nitrogen-containing cations, have been used for the selective dissolution of metal oxides and hydroxides. This application is particularly relevant in the field of materials science, where such ionic liquids can play a crucial role in metal recovery and recycling processes (Nockemann et al., 2008).
Inhibition of Enzymes Associated with Diseases
Compounds incorporating 1,3,5-triazine motifs and substituted with aromatic amines, dimethylamine, morpholine, and piperidine have been investigated for their antioxidant properties and as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, suggesting the therapeutic potential of related compounds (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
特性
IUPAC Name |
4-[4-(4-butylsulfonylpiperazin-1-yl)-6-imidazol-1-yl-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N8O3S/c1-2-3-14-30(27,28)26-8-6-23(7-9-26)16-20-17(24-10-12-29-13-11-24)22-18(21-16)25-5-4-19-15-25/h4-5,15H,2-3,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEQNCMOYCMELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)

![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)



![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)
![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)
